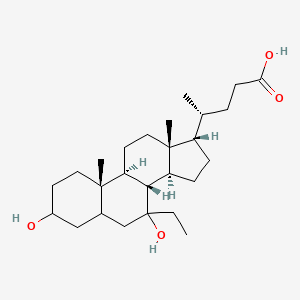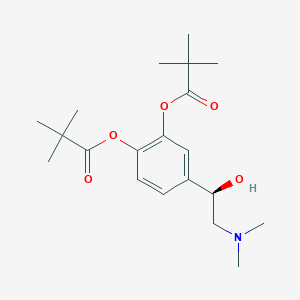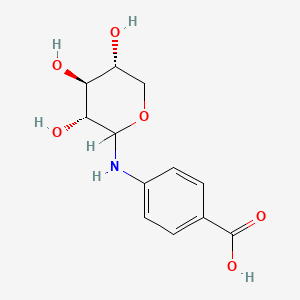
Benaxibine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benaxibine is an alkaloid belonging to the quinolone family of compounds. It has a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and immune-enhancing effects . This compound is primarily used for research purposes, particularly in the fields of inflammation and tumor studies .
Scientific Research Applications
Benaxibine has a wide range of scientific research applications, including:
Preparation Methods
Benaxibine can be synthesized through various synthetic routes. One common method involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency .
Chemical Reactions Analysis
Benaxibine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the compound.
Mechanism of Action
The mechanism of action of Benaxibine involves its interaction with various molecular targets and pathways. It has been shown to enhance the susceptibility of tumor cells to macrophage binding and cytolysis . This effect is mediated through the modulation of drug-metabolizing enzymes and glutathione-related enzymes in the liver . Additionally, this compound’s anti-inflammatory and antioxidant properties contribute to its overall biological activity .
Comparison with Similar Compounds
Benaxibine is unique among quinolone alkaloids due to its specific combination of biological activities. Similar compounds include:
Neboglamine: Another quinolone alkaloid with neuroprotective and anti-inflammatory effects.
6-Methoxy-2-naphthoic acid: Known for its anti-inflammatory properties.
Cis-Piperidine-2,3-dicarboxylic acid: Exhibits similar immune-enhancing effects.
This compound stands out due to its broad spectrum of activities, making it a valuable compound for research and potential therapeutic applications .
properties
CAS RN |
27661-27-4 |
|---|---|
Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1 |
InChI Key |
HLDUHCYBUVVDOT-GZBOUJLJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
Other CAS RN |
27661-27-4 |
Related CAS |
72782-43-5 (hydrochloride salt) |
synonyms |
4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



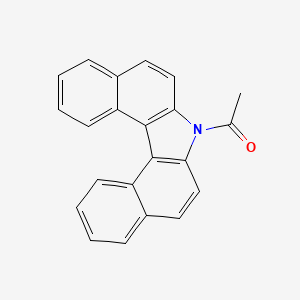


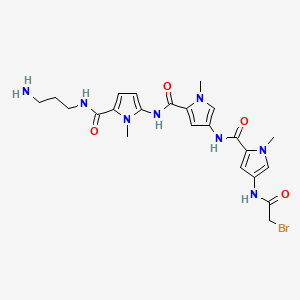


![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)

